molecular formula C23H18N4O5S B2580795 3-(3-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251670-15-1

3-(3-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2580795
CAS No.: 1251670-15-1
M. Wt: 462.48
InChI Key: ZEZZSKCUDXHIQM-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This structure is substituted at position 3 with a 3-methoxyphenyl group and at position 1 with a [3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl moiety. The compound’s design integrates methoxy-substituted aromatic systems and a 1,2,4-oxadiazole ring, which are known to influence electronic properties and bioactivity in medicinal chemistry .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5S/c1-30-15-7-5-6-14(12-15)27-22(28)20-17(10-11-33-20)26(23(27)29)13-19-24-21(25-32-19)16-8-3-4-9-18(16)31-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZZSKCUDXHIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the oxadiazole and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidines possess promising antitumor properties. A study highlighted the synthesis of related compounds that exhibited selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways .

Antimicrobial Properties

Compounds containing oxadiazole groups have been noted for their antimicrobial activities. In particular, derivatives similar to the target compound have demonstrated efficacy against a range of bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membrane integrity and interference with metabolic processes .

Anti-inflammatory Effects

Some studies suggest that thieno[3,2-d]pyrimidine derivatives can modulate inflammatory pathways. This is particularly relevant in the context of chronic inflammatory diseases where these compounds may help reduce inflammation markers and improve overall health outcomes .

Synthesis and Characterization

The synthesis of 3-(3-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the oxadiazole ring through cyclization reactions involving appropriate hydrazones.
  • Construction of the thieno[3,2-d]pyrimidine framework via condensation reactions.
  • Final coupling reactions to introduce substituents like methoxy groups.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Antitumor Activity Evaluation

A recent study investigated a series of thieno[3,2-d]pyrimidine derivatives for their antitumor activity against human breast cancer cells (MCF-7). The results indicated that compounds with specific substitutions at the 5-position exhibited IC50 values in the low micromolar range. These findings suggest that structural modifications can enhance biological activity significantly.

Case Study 2: Antimicrobial Efficacy

In another research effort focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli strains. The results demonstrated that certain modifications improved antibacterial potency compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds are selected based on shared heterocyclic cores (thieno-pyrimidine-diones), oxadiazole substituents, or methoxyaryl groups. Key comparisons include:

1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione

  • Structure : Differs in substituents: a 2-chlorophenyl group on the oxadiazole and a 4-fluorobenzyl group at position 3 instead of methoxyphenyls.
  • No explicit bioactivity data is provided, but halogenated analogs often show enhanced antimicrobial or anticancer activity compared to methoxy-substituted derivatives .

1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones

  • Structure : Features dual oxadiazole substituents (1,2,4- and 1,3,4-oxadiazoles) and a methyl group at position 5.
  • Activity : Exhibits broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against Staphylococcus aureus and Escherichia coli). The dual oxadiazole system likely enhances π-π stacking with microbial targets, while methyl groups improve solubility .

(Z)-N-(1-[2-{3-[(Dimethylamino)methyl]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

  • Structure : Contains a 1,3,4-oxadiazole ring with a methoxyphenyl group and pyridine substituent.
  • Activity : Demonstrates antifungal activity (MIC: 1.62–25 µg/mL against Candida albicans). The methoxy group at the para-position of the benzene ring correlates with enhanced antifungal potency, suggesting that electron-donating groups optimize target binding .

Data Tables

Research Findings

Substituent Effects on Bioactivity :

  • Methoxy groups on aromatic rings enhance antifungal activity by improving electron density and hydrogen bonding .
  • Halogenated oxadiazole derivatives (e.g., 2-chlorophenyl) exhibit stronger antimicrobial effects than methoxy-substituted analogs, likely due to increased lipophilicity and target affinity .

Role of Heterocyclic Cores: Thieno[3,2-d]pyrimidine-diones show broader bioactivity than thieno[2,3-d]pyrimidine-diones, possibly due to better planar geometry for target interaction .

Synthetic Flexibility: Alkylation of thieno-pyrimidine cores with oxadiazole-containing chlorides is a versatile strategy for generating diverse analogs with tunable properties .

Biological Activity

The compound 3-(3-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule that integrates various pharmacologically active moieties. This article reviews its biological activity based on recent research findings and case studies.

Structural Overview

The compound incorporates:

  • Thieno[3,2-d]pyrimidine : Known for anticancer and antimicrobial properties.
  • Oxadiazole : Associated with diverse biological activities including antibacterial and anticancer effects.
  • Methoxyphenyl groups : Enhancing lipophilicity and potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar derivatives have been shown to inhibit enzymes such as D-dopachrome tautomerase (D-DT), which is involved in cancer cell proliferation .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by disrupting key signaling pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), SU-DHL-6 (lymphoma), and K562 (leukemia).
  • IC50 Values :
    • MDA-MB-231: IC50 = 27.6 μM (compared to paclitaxel at 29.3 μM) .
    • SU-DHL-6: Compound 12e showed IC50 = 0.55 μM .

Antimicrobial Activity

The oxadiazole moiety contributes to the antimicrobial properties of the compound. It has been shown to exhibit activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the cytotoxic effects of synthesized thieno[3,2-d]pyrimidine derivatives.
    • Findings : All tested compounds showed varying degrees of inhibition on MDA-MB-231 cells, indicating potential as anti-breast cancer agents .
  • Antitumor Activity in Lymphoma :
    • Study Focus : The effect of compound 12e on SU-DHL-6 cells.
    • Results : Significant morphological changes and apoptosis were observed at low concentrations (IC50 = 0.55 μM) .

Pharmacokinetics

The pharmacokinetic profile suggests that derivatives of this compound possess favorable solubility and stability characteristics which are essential for therapeutic efficacy. The ability to cross the blood-brain barrier enhances its potential for treating central nervous system-related malignancies .

Comparative Analysis of Biological Activities

CompoundCell LineIC50 (μM)Activity Type
3-(3-methoxyphenyl)-...MDA-MB-23127.6Anticancer
PaclitaxelMDA-MB-23129.3Anticancer
Compound 12eSU-DHL-60.55Anticancer
Compound XE. coliN/AAntimicrobial

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including:

  • Cyclocondensation : Formation of the thieno[3,2-d]pyrimidine core via hydrazide intermediates under reflux with reagents like phosphorous oxychloride .
  • Oxadiazole ring formation : Oxidative cyclization using green oxidants (e.g., sodium hypochlorite) or traditional reagents (e.g., POCl₃) .
  • Alkylation : Introduction of the oxadiazole-methyl group using benzyl chlorides or chloroacetamides in solvents like DMF, with K₂CO₃ as a base .

Q. Critical factors :

  • Temperature : Cyclization steps often require precise control (e.g., 80–100°C for oxadiazole formation) .
  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction rates .
  • Catalysts : Transition metals or acidic conditions may accelerate specific steps, though green alternatives (e.g., ethanol/NaOCl) reduce toxicity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Chromatography : TLC (for reaction monitoring) and HPLC (for purity assessment >95%) are standard .
  • Spectroscopy :
    • ¹H/¹³C NMR : Resolves methoxy substituents (δ 3.8–4.0 ppm) and oxadiazole/thienopyrimidine protons .
    • IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-N (oxadiazole, ~1250 cm⁻¹) groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₁N₃O₅S: 476.1284) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Antimicrobial activity : Oxadiazole-thienopyrimidine hybrids show MIC values of 8–32 µg/mL against Gram-positive bacteria .
  • Kinase inhibition : Analogous compounds inhibit EGFR (IC₅₀ ~0.5–2 µM) via competitive binding to the ATP pocket .
  • Anti-inflammatory effects : Methoxy-phenyl groups modulate COX-2 activity (30–60% inhibition at 10 µM) .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining scalability and green chemistry principles?

  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which are biodegradable and improve atom economy .
  • Catalyst screening : Test Bi(III) salts or enzyme-mediated catalysis to reduce heavy metal use .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., oxadiazole cyclization from 6 h to 30 min) and improves yield by 15–20% .

Q. How to resolve contradictions in spectral data interpretation for structural analogs?

  • Case study : Discrepancies in ¹H NMR shifts for oxadiazole protons (δ 8.1–8.3 vs. 8.4–8.6 ppm) arise from solvent polarity or substituent effects. Use deuterated DMSO vs. CDCl₃ for comparative analysis .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., oxadiazole vs. thiadiazole isomers) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer models?

  • In vitro profiling :
    • Kinase panel screening : Test against 50+ kinases (e.g., Aurora B, CDK2) to identify primary targets .
    • Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane depolarization .
  • Molecular docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17) and validate with SPR (KD < 100 nM) .
  • Resistance studies : Expose cancer cell lines (e.g., MCF-7) to sublethal doses for 6–8 weeks to assess adaptive mutations .

Q. How to address batch-to-batch variability in biological activity data?

  • Purity standardization : Enforce HPLC purity >98% and quantify residual solvents (ICH Q3C guidelines) .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., methoxy hydrolysis) .
  • Bioassay controls : Include reference compounds (e.g., erlotinib for EGFR) to normalize inter-experimental variability .

Methodological Challenges and Solutions

Q. Handling low solubility in aqueous buffers for in vitro assays

  • Formulation aids : Use DMSO/PEG-400 mixtures (≤0.1% v/v) or prepare β-cyclodextrin inclusion complexes .
  • Prodrug design : Introduce phosphate esters at the methoxy group to enhance hydrophilicity .

Q. Managing toxicity in preclinical models

  • MTD determination : Conduct dose-ranging studies in rodents (5–100 mg/kg) with weekly hematological and histopathological assessments .
  • Metabolite profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., oxidative dealkylation products) .

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